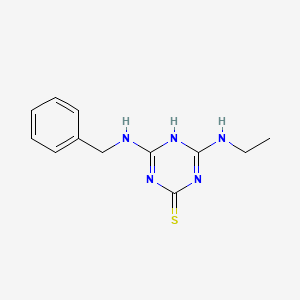
4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol, also known as BTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTT belongs to the class of triazine-thiol compounds, which are known for their diverse biological activities and therapeutic potential.
Mecanismo De Acción
The mechanism of action of 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce the toxicity of heavy metals. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol has several advantages for lab experiments, including its high yield synthesis method, diverse biological activities, and low toxicity. However, this compound also has some limitations, including its relatively low solubility in water and its potential for oxidation in air.
Direcciones Futuras
There are several future directions for the study of 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Some potential future directions include the use of this compound as a precursor for the synthesis of metal-organic frameworks, the investigation of its role in epigenetic regulation, and the development of this compound-based therapeutics for cancer and infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential for various applications in scientific research. Its diverse biological activities and low toxicity make it an attractive candidate for further investigation. With continued research, this compound has the potential to make significant contributions to the fields of medicinal chemistry, material science, and environmental science.
Métodos De Síntesis
The synthesis of 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol involves the reaction of 2-mercaptobenzimidazole with ethylamine and benzylamine in the presence of cyanuric chloride. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of sodium hydroxide. The yield of this compound obtained through this method is around 70%, making it a reliable and efficient synthesis method.
Aplicaciones Científicas De Investigación
4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antiviral activities. In material science, this compound has been used as a precursor for the synthesis of metal nanoparticles. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated water.
Propiedades
IUPAC Name |
2-(benzylamino)-6-(ethylamino)-1H-1,3,5-triazine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-2-13-10-15-11(17-12(18)16-10)14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUDILLRSJLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=S)N=C(N1)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
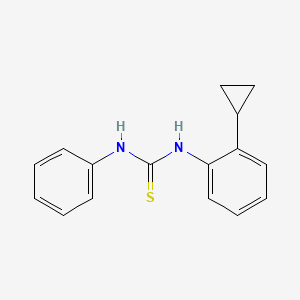

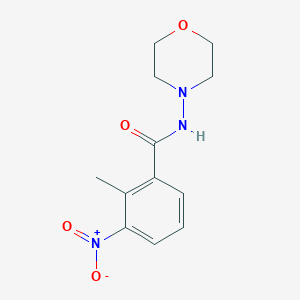
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)
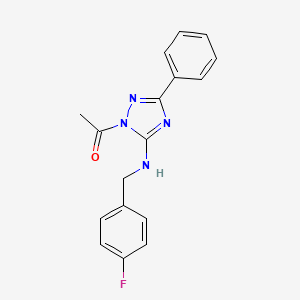
![2-[(4-chlorophenyl)thio]-N-(1-propyl-1H-tetrazol-5-yl)acetamide](/img/structure/B5740906.png)
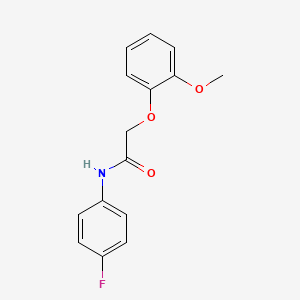

![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)
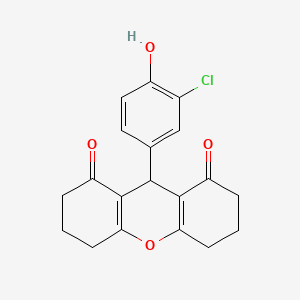
![3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)
